8-chloro-8aH-isoquinolin-3-one
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Overview
Description
8-chloro-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 8-position and a keto group at the 3-position makes this compound particularly interesting for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or rhodium . Another method includes the reaction of quinolone compounds with chlorinating agents under mild conditions . These reactions typically require specific solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial production, the synthesis of this compound often involves scalable processes that minimize the use of hazardous reagents and maximize yield. One such method includes the use of chlorinating agents in a solvent medium, followed by purification steps to isolate the desired compound . The choice of chlorinating agent and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, alcohol derivatives, and other functionalized compounds that can be further utilized in chemical and pharmacological research .
Scientific Research Applications
8-chloro-8aH-isoquinolin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-8aH-isoquinolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with similar structural features but lacks the chlorine atom and keto group.
Isoquinoline: The parent compound of 8-chloro-8aH-isoquinolin-3-one, without the chlorine substitution.
Chloroquine: An anti-malarial drug with a quinoline core structure.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6ClNO |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
8-chloro-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5,7H |
InChI Key |
YFGNSYJSXPSHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)N=CC2C(=C1)Cl |
Origin of Product |
United States |
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